molecular formula C24H26N4O4S B2775980 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-90-9

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2775980
CAS RN: 851969-90-9
M. Wt: 466.56
InChI Key: GQNFXFBJSJGNCY-UHFFFAOYSA-N
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Description

The compound appears to contain a dihydroisoquinoline and a triazolol group, both of which are common in medicinal chemistry . Dihydroisoquinolines are found in many biologically active compounds , and triazoles are known for their stability and versatility .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dihydroisoquinoline portion could potentially bind in a hydrophobic pocket of a target molecule, as suggested by studies on similar compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of novel 1,2,4-triazole derivatives and the evaluation of their antimicrobial activities. These studies aim to develop new compounds with potential therapeutic applications by exploring their efficacy against various microorganisms. For example, Bektaş et al. (2010) focused on the synthesis of new derivatives and their screening for antimicrobial activities, highlighting the potential of such compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Heterocyclic Chemistry and Drug Development

Research in heterocyclic chemistry often explores the synthesis of complex molecules with potential pharmacological properties. The compound shares structural similarities with isoquinoline derivatives, which are known for their varied biological activities. Studies such as those conducted by Zhang, Shen, Jin, & Quan (2016) have evaluated the anticonvulsant activities of dihydroisoquinolin derivatives, providing insights into their potential as anticonvulsant agents (Zhang, Shen, Jin, & Quan, 2016).

Material Sciences Applications

In addition to medical applications, compounds with complex heterocyclic structures are also of interest in material sciences, particularly in the development of dye-sensitized solar cells (DSSCs). Lee et al. (2013) investigated the use of triazoloisoquinoline-based dyes in DSSCs, demonstrating the potential of such compounds in improving the efficiency of solar cells by enhancing their light absorption properties (Lee, Lee, Yang, Yang, & Chang, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .

Mode of Action

The compound interacts with its target, AKR1C3, in a unique way. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction is critical for the compound’s potency .

Biochemical Pathways

The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide . This disruption can have downstream effects on hormone regulation and cancer progression.

Pharmacokinetics

The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption of its metabolic activity . This can potentially slow down the progression of hormone-dependent or independent malignancies, making it a promising candidate for cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-14-25-24-28(26-14)23(29)22(33-24)20(27-10-9-15-7-5-6-8-16(15)13-27)17-11-18(30-2)21(32-4)19(12-17)31-3/h5-8,11-12,20,29H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNFXFBJSJGNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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